N-Methyl-N-nitrosoformamide
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Overview
Description
Nitrosomethylformamide is a chemical compound belonging to the class of nitrosamines, which are known for their mutagenic and carcinogenic properties . Nitrosamines are commonly found in various environmental sources, including water, food, and pharmaceutical products . Nitrosomethylformamide, specifically, has garnered attention due to its potential health risks and its role in various chemical reactions.
Preparation Methods
The synthesis of nitrosomethylformamide typically involves the nitrosation of methylformamide. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Nitrosomethylformamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can convert it back to methylformamide.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of nitrogen-containing compounds .
Scientific Research Applications
Nitrosomethylformamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of nitrosomethylformamide involves its interaction with cellular components, leading to the formation of DNA adducts and subsequent mutations . The nitroso group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules . This interaction disrupts normal cellular processes and can lead to carcinogenesis .
Comparison with Similar Compounds
Nitrosomethylformamide is similar to other nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine . it is unique in its specific reactivity and the types of products it forms in chemical reactions . Other similar compounds include nitrosomethylurea and nitrosomethylcarbamate, which also exhibit mutagenic and carcinogenic properties .
Properties
CAS No. |
67809-14-7 |
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Molecular Formula |
C2H4N2O2 |
Molecular Weight |
88.07 g/mol |
IUPAC Name |
N-methyl-N-nitrosoformamide |
InChI |
InChI=1S/C2H4N2O2/c1-4(2-5)3-6/h2H,1H3 |
InChI Key |
WEQODPBVLBGVHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)N=O |
Origin of Product |
United States |
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